physicochemical properties of 5-Difluoromethoxy-6-fluoronicotinic acid
physicochemical properties of 5-Difluoromethoxy-6-fluoronicotinic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Difluoromethoxy-6-fluoronicotinic Acid
Introduction: Strategic Fluorination in Nicotinic Acid Scaffolds
5-Difluoromethoxy-6-fluoronicotinic acid represents a meticulously designed molecule for applications in pharmaceutical and materials science research. As a derivative of nicotinic acid (Vitamin B3), its core structure is recognized for its biological significance. The strategic incorporation of two distinct fluorine-containing moieties—a 6-fluoro substituent and a 5-difluoromethoxy group—is a deliberate design choice intended to modulate its physicochemical properties. The lone fluorine atom acts as a bioisostere for a hydrogen atom, subtly altering electronic distribution and metabolic stability. The difluoromethoxy group serves as a lipophilic hydrogen bond donor, significantly impacting properties like pKa, lipophilicity, and metabolic fate compared to a simple methoxy group.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. It moves beyond a simple data sheet to explain the causality behind the experimental methodologies used for their determination, offering a framework for the characterization of novel fluorinated heterocyclic compounds.
Core Physicochemical and Structural Data
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. For 5-Difluoromethoxy-6-fluoronicotinic acid, these properties are summarized below. While experimental data for this specific molecule is not widely published, the values are predicted based on established chemical principles and data from structurally similar compounds.
| Property | Value / Expected Range | Significance in Drug Development |
| CAS Number | 1803809-65-5 (Positional Isomer) | Unique chemical identifier for database tracking. |
| Molecular Formula | C₇H₄F₃NO₃ | Defines the elemental composition. |
| Molecular Weight | 207.11 g/mol | Crucial for all stoichiometric calculations and molar-based assays. |
| Appearance | Expected to be a white to off-white crystalline solid | Physical state impacts handling, formulation, and storage. |
| Predicted pKa | 2.5 - 3.5 | Governs ionization state, which dictates solubility, permeability, and receptor binding. |
| Predicted LogP | 1.5 - 2.5 | Measures lipophilicity, a key predictor of membrane permeability and metabolic clearance. |
Experimental Determination of Acidity (pKa)
The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for any ionizable drug candidate. It determines the extent of ionization at a given pH, which directly influences solubility, absorption, distribution, and excretion. For an acidic molecule like a nicotinic acid derivative, the carboxylic acid proton is the primary site of ionization.
Causality Behind Experimental Choice: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy, reliability, and the rich data it provides. The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base, e.g., NaOH) is added incrementally. The resulting titration curve of pH versus the volume of titrant added reveals an inflection point. This point corresponds to 50% ionization of the acid, where the pH is equal to the pKa. This method is superior to spectrophotometric methods when the compound's chromophore is not sensitive to ionization or when solubility is limited.
Step-by-Step Protocol for pKa Determination
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System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a controlled temperature (25°C).
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Sample Preparation: Prepare a solution of 5-Difluoromethoxy-6-fluoronicotinic acid of known concentration (e.g., 1-5 mM) in deionized water. If aqueous solubility is low, a co-solvent like methanol or DMSO can be used, and the pKa in water (pKaʷ) can be extrapolated using a Yasuda-Shedlovsky plot.
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Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Submerge the calibrated pH electrode and an automated burette tip.
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Data Acquisition: Begin the titration with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
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Analysis: Plot the pH (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point, which is found at the midpoint of the steepest portion of the curve. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against titrant volume to identify the equivalence point more precisely.
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Determination of Solubility
Aqueous solubility is a gatekeeper property in drug development. Insufficient solubility can lead to poor absorption and inadequate bioavailability, terminating the development of an otherwise promising compound.
Causality Behind Experimental Choice: Shake-Flask Method
The equilibrium shake-flask method (OECD Guideline 105) is the most trusted method for determining thermodynamic solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This approach ensures that the measured value is the true thermodynamic solubility, unlike kinetic methods which can overestimate this value due to the formation of supersaturated or metastable solutions.
Step-by-Step Protocol for Aqueous Solubility Determination
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Medium Preparation: Prepare the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).
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Sample Addition: Add an excess amount of solid 5-Difluoromethoxy-6-fluoronicotinic acid to a known volume of the buffer in a sealed, clear container (e.g., glass vial). The excess solid is critical to ensure equilibrium is reached.
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Equilibration: Agitate the mixture at a constant temperature (typically 25°C or 37°C) on a shaker or rotator. The equilibration time must be sufficient to reach a steady state, often requiring 24 to 72 hours. This should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
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Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity and sensitivity.[1][2][3] A calibration curve must be generated using standards of known concentrations.
Experimental Determination of Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a primary determinant of its ability to cross biological membranes. It is quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP.
Causality Behind Experimental Choice: Shake-Flask Method
The shake-flask method directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing a direct measure of LogP. It remains the reference method against which other, higher-throughput methods are calibrated. For ionizable compounds, it is crucial to determine the distribution coefficient (LogD) at a specific pH (e.g., 7.4), as LogP only describes the partitioning of the neutral species.
Step-by-Step Protocol for LogP/LogD Determination
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Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for LogD) with n-octanol by mixing them vigorously and allowing them to separate.
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Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a precise volume of this solution to a known volume of the other pre-saturated phase.
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Equilibration: Shake the mixture for a sufficient period (e.g., 1-24 hours) at a constant temperature to allow for complete partitioning.
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Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.
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Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.
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Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Relationship Between Structure, pKa, and LogD
Caption: Key factors influencing the effective lipophilicity (LogD).
Analytical Characterization for Purity and Identity
Beyond the core physicochemical properties, robust analytical methods are required to confirm the identity and purity of any new chemical entity.
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High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a workhorse technique for purity assessment. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) can effectively separate the main compound from potential impurities.[2][3]
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides unambiguous confirmation of the molecular weight of the compound, adding a high degree of confidence to its identification.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine and difluoromethoxy groups.
Conclusion
The are a direct consequence of its unique substitution pattern. The electron-withdrawing nature of the fluorine substituents is expected to lower its pKa relative to unsubstituted nicotinic acid, increasing its acidity. The difluoromethoxy group enhances lipophilicity while providing a metabolically stable alternative to a methoxy group. A thorough experimental characterization, following the validated protocols outlined in this guide for determining pKa, solubility, and lipophilicity, is essential for any research or development program utilizing this compound. These foundational data points are indispensable for designing relevant biological assays, developing suitable formulations, and interpreting pharmacokinetic and pharmacodynamic results.
References
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GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available from: [Link]
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SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available from: [Link]
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LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Available from: [Link]
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Journal of Food and Drug Analysis. A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks. Available from: [Link]
Sources
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
